molecular formula C13H19ClN2O B3008974 N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride CAS No. 486430-92-6

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride

Cat. No.: B3008974
CAS No.: 486430-92-6
M. Wt: 254.76
InChI Key: ZWGZUVVSQGLKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves a sequence of C-H and C-C bond functionalizations . A common method for the production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including compounds similar to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds exhibit potent inhibitory effects on acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease. For instance, a study found that certain piperidine hydrochloride derivatives were highly effective in inhibiting AChE, with one compound showing an affinity 18,000 times greater for AChE than for BuChE (Sugimoto et al., 1990).

Pharmacological Properties

Other derivatives of piperidine, similar to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been studied for their effects on the central nervous system, cardiovascular system, and isolated organs. For example, 4-acetyl-4-(3-chlorphenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride was evaluated for its analgesic and spasmolytic properties, as well as acute toxicity (Makulska & Jeske, 1975).

Metabolic Activity in Obesity

Some piperidine hydrochloride compounds have been investigated for their metabolic activity in obese rats. Chronic administration of certain piperidine hydrochloride derivatives leads to reduced food intake and weight gain, indicating potential applications in obesity treatment (Massicot et al., 1985).

Anti-HIV-1 Activity

Piperidine-4-carboxamide derivatives, which are structurally related to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been developed as potent CCR5 antagonists with significant anti-HIV-1 activity. These compounds inhibit HIV-1 envelope-mediated membrane fusion and replication in human peripheral blood mononuclear cells (Imamura et al., 2006).

Synthesis and Chemical Studies

Research has been conducted on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, including piperidine derivatives. These studies help in understanding the chemical properties and potential therapeutic uses of such compounds (Sugimoto et al., 1992).

Molecular Docking and Biological Screening

New derivatives of piperidine, including those related to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been synthesized and evaluated for their biological activities, including anti-bacterial, anti-inflammatory, and acetylcholinesterase inhibition. Molecular docking studies aid in identifying the active sites responsible for these activities (Iqbal et al., 2020).

Properties

IUPAC Name

N-(3-piperidin-4-ylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGZUVVSQGLKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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